2-Chloro-6-fluoroquinazoline
Overview
Description
2-Chloro-6-fluoroquinazoline is a chemical compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-fluoroquinazoline is1S/C8H4ClFN2/c9-8-11-4-5-3-6 (10)1-2-7 (5)12-8/h1-4H
. This compound contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine . Physical And Chemical Properties Analysis
2-Chloro-6-fluoroquinazoline is a solid substance . It has a boiling point of 254.1±22.0 C at 760 mmHg .Scientific Research Applications
Chemical Properties and Synthesis
“2-Chloro-6-fluoroquinazoline” is a chemical compound with the molecular formula C8H4ClFN2 . It has a molecular weight of 182.58 and a boiling point of 254.1±22.0 C at 760 mmHg . This compound is typically stored at 4°C .
Biological Applications
Quinazoline and quinazolinone derivatives, which include “2-Chloro-6-fluoroquinazoline”, have been found to exhibit a wide range of biopharmaceutical activities . These compounds are considered significant for the synthesis of molecules with diverse physiological significance and pharmacological utilization .
Anticancer Activity
Some quinazolinone derivatives have shown promising broad-spectrum anti-cancer effects . For instance, certain derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .
Antibacterial Activity
Quinazolinones have been found to exhibit antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and quinazolinones have been investigated as potential novel drug molecules .
Anti-Inflammatory and Analgesic Activity
Quinazolinones have also been found to exhibit anti-inflammatory and analgesic activities . This makes them a potential target for the development of new drugs for the treatment of conditions involving inflammation and pain .
Antifungal Activity
Quinazolinones have been found to exhibit antifungal properties . This makes them a potential target for the development of new antifungal drugs .
Anti-HIV Activity
Quinazolinones have been found to exhibit anti-HIV properties . This makes them a potential target for the development of new drugs for the treatment of HIV .
Anticonvulsant Activity
Quinazolinones have been found to exhibit anticonvulsant properties . This makes them a potential target for the development of new drugs for the treatment of conditions involving seizures .
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJZACFROUOTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591580 | |
Record name | 2-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoroquinazoline | |
CAS RN |
113082-27-2 | |
Record name | 2-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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